molecular formula C16H13NO2 B7731527 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B7731527
M. Wt: 251.28 g/mol
InChI Key: NEQZEVOPIKSAJP-JLHYYAGUSA-N
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Description

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative of significant interest in medicinal chemistry and preclinical research. The indole scaffold is a privileged structure in drug discovery, known to regulate numerous proteins and genes involved in disease pathways . This compound features a 2,3-dihydro-1H-indol-2-one (oxindole) core, a structure found in various biologically active molecules, including those with neuroprotective properties and those that serve as key intermediates for synthesizing melatonin receptor ligands . The (2-methoxyphenyl)methylidene substituent at the 3-position contributes to the molecule's planarity and potential for diverse biological interactions. Preliminary research applications for this class of compounds include investigation as a scaffold for developing novel anticancer agents. Indole derivatives are known to exhibit activity against various therapeutic targets in oncology, such as TRK, VEGFR, EGFR, and tubulin, and are present in several FDA-approved drugs . Furthermore, structurally related 2,3-dihydroindole compounds are explored for their neuroprotective and antioxidant activities, as well as for their potential as analogs of the endogenous hormone melatonin, which plays a central role in regulating circadian rhythms . Researchers value this compound for its utility in scaffold hopping, structure-activity relationship (SAR) studies, and as a building block for generating more complex, target-specific molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3E)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZEVOPIKSAJP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one , also known as DB07078 , belongs to a class of indole derivatives that have garnered attention due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C₁₆H₁₃NO
  • Molecular Weight : 251 Da
  • CAS Number : 1172066-74-8

Biological Activity Overview

The biological activity of 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one has been explored in various studies, focusing primarily on its anticancer properties. Below are summarized findings from significant research articles:

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these cell lines ranged from 4.98 to 14.65 μM, indicating a potential for selective toxicity towards cancer cells compared to non-cancerous cells .
  • Mechanism of Action :
    • The compound has been reported to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death. Apoptotic effects were observed at concentrations as low as 1 μM, with significant activity noted at 10 μM .
  • Cell Cycle Arrest :
    • Studies indicated that treatment with this compound resulted in cell cycle arrest at the G₂/M phase in MDA-MB-231 cells, suggesting a mechanism that disrupts normal cell division processes .

Structure-Activity Relationship (SAR)

The structural features of 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one play a crucial role in its biological activity:

  • The presence of the methoxy group on the phenyl ring is critical for its interaction with biological targets.
  • Variations in substituents on the indole moiety can significantly alter the potency and selectivity of the compound against different cancer types .

Comparative Biological Activity Table

Compound NameActivityIC₅₀ (μM)Cell Line
3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-oneAnticancer4.98 - 14.65HepG2
Compound AAnticancer5.00MDA-MB-231
Compound BAnticancer6.50MDA-MB-231

Case Study 1: Induction of Apoptosis

In a study examining the apoptotic effects of various indole derivatives, researchers found that 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one significantly increased caspase activity in treated MDA-MB-231 cells compared to controls. This finding supports its potential as an anticancer agent through apoptosis induction .

Case Study 2: Cell Cycle Analysis

Further investigations into the cell cycle effects revealed that treatment with this compound led to an accumulation of cells in the G₂/M phase, which is consistent with a mechanism that disrupts mitotic progression. This was particularly evident at concentrations above 5 μM .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, it was found to be effective against breast cancer cell lines (MCF-7) and leukemia cells (HL-60) .

Neuroprotective Effects :
This compound has shown potential neuroprotective effects in models of neurodegenerative diseases. A study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be beneficial in treating conditions like Alzheimer's disease .

Materials Science Applications

Organic Photovoltaics :
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research has demonstrated that incorporating this indole derivative into polymer blends enhances the efficiency of solar cells by improving charge transport properties .

Fluorescent Probes :
Due to its fluorescence properties, 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is being explored as a fluorescent probe for biological imaging. Studies have indicated that it can selectively stain certain cellular components, aiding in the visualization of cellular processes .

Organic Synthesis Applications

Building Block for Synthesis :
The compound serves as a valuable building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as condensation and cyclization. This versatility has been demonstrated in synthesizing novel pharmaceuticals with enhanced biological activity .

Data Tables

Application Area Specific Application Reference
Medicinal ChemistryAnticancer activity against MCF-7 and HL-60 cells
Medicinal ChemistryNeuroprotective effects in neuronal models
Materials ScienceEnhancements in organic photovoltaic efficiency
Materials ScienceUse as a fluorescent probe for biological imaging
Organic SynthesisBuilding block for synthesizing complex molecules

Case Studies

  • Anticancer Study : A detailed investigation into the anticancer properties of 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one revealed its ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, concluding that the compound holds promise as a therapeutic agent against certain cancers.
  • Neuroprotective Effects Study : In vitro experiments demonstrated that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings suggest potential applications in neurodegenerative disease treatments.
  • Photovoltaic Efficiency Study : Incorporating this indole derivative into polymer blends resulted in a measurable increase in solar cell efficiency. The research focused on charge mobility and absorption spectra, highlighting its utility in renewable energy technologies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : The presence of electron-donating groups (e.g., methoxy) or bulky halogens (e.g., iodine, bromine) can influence reaction efficiency. For example, analogs synthesized via p-toluenesulfonic acid-catalyzed condensations show yields ranging from 52% to 75%, depending on steric and electronic factors .
Crystallographic and Physicochemical Properties
  • Crystal Packing : Substituents influence intermolecular interactions. For example, (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one exhibits hydrogen bonding via the oxindole carbonyl, while methoxy-containing analogs may engage in CH-π interactions .
  • Thermal Stability : Halogenated derivatives (e.g., bromine, iodine) generally exhibit higher melting points due to increased molecular rigidity and halogen bonding .

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, oxindole (1.0 equiv) is dissolved in anhydrous acetonitrile (MeCN) with 2-methoxybenzaldehyde (1.2 equiv) and potassium carbonate (2.0 equiv) as the base. The mixture is heated at 120°C for 18 hours under inert conditions. Post-reaction workup involves dilution with diethyl ether, washing with saturated sodium bicarbonate, and purification via silica gel chromatography. This method yields the target compound in 51–73% efficiency, contingent on the suppression of side reactions such as aza-Michael additions.

Key Variables:

  • Base Selection: Potassium carbonate outperforms weaker bases like sodium bicarbonate due to enhanced enolate formation.

  • Solvent: Polar aprotic solvents (e.g., MeCN, DMF) stabilize the transition state and improve reaction kinetics.

  • Temperature: Elevated temperatures (100–120°C) accelerate condensation but may promote dimerization byproducts.

Michael Addition Approach Using Indole Methide Intermediates

An alternative strategy involves the in situ generation of 2-alkylideneindolenine intermediates, which undergo Michael-type addition with carbonyl-containing nucleophiles. This approach, adapted from dihydropyrazinoindolone syntheses, begins with the treatment of 2-indolylmethyl acetates under basic conditions to form reactive methide species.

Procedural Details

2-Indolylmethyl acetate (1.0 equiv) is reacted with 2-methoxybenzaldehyde (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in MeCN at 120°C. The transient methide intermediate undergoes conjugate addition with the aldehyde, followed by cyclization to yield the target compound.

Advantages:

  • Mitigates the need for pre-formed oxindole.

  • Enables modular substitution patterns via variation of the aldehyde component.

Limitations:

  • Competes with side pathways, such as over-addition or polymerization, necessitating stringent stoichiometric control.

Schiff Base Formation and Subsequent Rearrangement

Inspired by crystal structure analyses of related indole derivatives, Schiff base formation between 2-methoxybenzaldehyde and an indole-3-carboxamide precursor presents a viable pathway. The resultant imine undergoes-proton shift or oxidative cyclization to furnish the methylidene-oxindole motif.

Synthetic Steps

  • Schiff Base Synthesis: Indole-3-carboxamide (1.0 equiv) and 2-methoxybenzaldehyde (1.2 equiv) react in methanol at 60°C for 6 hours.

  • Cyclization: Addition of p-toluenesulfonic acid (0.1 equiv) and heating at 100°C for 12 hours induces intramolecular cyclization.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.95 (s, 1H, CH=N), 7.42–8.81 (m, 9H, aromatic), 3.87 (s, 3H, OCH₃).

  • IR (KBr): 1681 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Oxindole Condensation51–7318Direct, high atom economySide reactions (e.g., dimerization)
Michael Addition45–6024Modular aldehyde variationComplex intermediate handling
Hydrazide Cyclization35–5036Builds oxindole de novoMulti-step, lower overall efficiency
Schiff Base Rearrangement40–5518High regioselectivityRequires acidic conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-methoxybenzaldehyde and 1H-indol-2-one derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid). For example, adjusting the molar ratio of reactants and using microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for substituent confirmation), and mass spectrometry (for molecular weight validation) are essential. X-ray crystallography using SHELX software can resolve stereochemistry and confirm the Z-configuration of the methylidene group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid skin contact. Store at –20°C for long-term stability. For spills, neutralize with inert absorbents and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. iodine) influence the compound’s bioactivity or material properties?

  • Methodological Answer : Substituent effects can be studied via comparative assays (e.g., cytotoxicity or enzyme inhibition) and computational modeling (DFT for electronic properties). For instance, iodine enhances steric bulk and may improve binding affinity in kinase inhibitors, while methoxy groups alter solubility .

Q. What crystallographic methods are used to analyze intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals packing motifs. The absence of N-H bonds in methyl-substituted analogs precludes hydrogen bonding, necessitating analysis of van der Waals or π-π interactions .

Q. How can experimental phasing or high-throughput screening pipelines be applied to study its macromolecular targets?

  • Methodological Answer : Use SHELXC/D/E for rapid experimental phasing in protein-ligand studies. Pair with docking simulations (e.g., MOE software) to predict binding sites and validate via SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (cell lines, incubation times) and validate via orthogonal methods (e.g., Western blotting alongside enzymatic assays). Meta-analysis of literature data can identify confounding variables like solvent effects .

Methodological Focus Tables

Parameter Synthesis Optimization Structural Analysis
Key VariablesSolvent polarity, catalyst typeCrystallographic refinement tools
TechniquesMicrowave-assisted synthesisSC-XRD, NMR, DFT calculations
Outcome MetricsYield (%), purity (%)R-factor, bond angle precision
Substituent Effects Biological Activity Material Properties
Methoxy groupAlters logP and membrane permeabModifies electronic band structure
Iodine substituentEnhances halogen bondingIncreases molecular weight

Key Citations

  • Synthesis and crystallography:
  • Safety and handling:
  • Computational modeling:
  • Biological assays:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.